

MRL-436 molecular formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	MRL-436			
Cat. No.:	B2686384	Get Quote		

An In-Depth Technical Guide to SD-436: A Potent and Selective STAT3 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SD-436, a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the molecule's core properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.

Core Molecular Attributes of SD-436

SD-436 is a bifunctional molecule engineered to hijack the cell's natural protein disposal machinery to specifically eliminate the STAT3 protein, a key therapeutic target in various cancers and other diseases.

Property	Value
Molecular Formula	C58H62F4N9O14PS[1][2][3]
Molecular Weight	1248.20 g/mol [1][3]
CAS Number	2497585-50-7[1]

Chemical Structure:

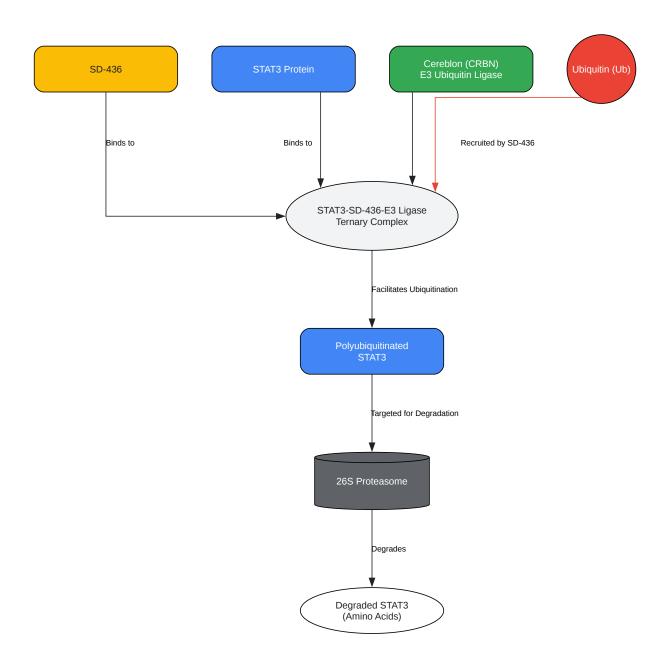
SD-436 Chemical Structure



Mechanism of Action: PROTAC-Mediated STAT3 Degradation

SD-436 functions as a PROTAC, physically linking the STAT3 protein to an E3 ubiquitin ligase complex. This proximity facilitates the tagging of STAT3 with ubiquitin, marking it for degradation by the proteasome. This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.[4]





Click to download full resolution via product page

Caption: Mechanism of action for SD-436 as a STAT3 PROTAC degrader.



Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data for SD-436, demonstrating its potency and selectivity.

Table 1: In Vitro Potency and Selectivity

Parameter	Cell Line	Value	Reference
DC50 (STAT3 Degradation)	SU-DHL-1	10 nM	[5]
Pfeiffer (STAT3K658R mutant)	2.5 nM	[1][5]	
MOLM-16	Near complete degradation at 320 nM (4h)	[1]	
IC50 (STAT Protein Binding)	STAT3	19 nM	[1]
STAT1	270 nM	[1]	
STAT4	360 nM	[1]	_
STAT5	>10 μM	[1]	
STAT6	>10 μM	[1]	
IC50 (Cell Growth Inhibition)	MOLM-16	0.038 μM (4 days)	[1]
SU-DHL-1	0.43 μM (4 days)	[1]	
SUP-M2	0.39 μM (4 days)	[1]	_

Table 2: In Vivo Efficacy



Animal Model	Dosing	Outcome	Reference
MOLM-16 Xenograft	5 mg/kg, single i.v. dose	Rapid, complete, and durable STAT3 depletion	[6]
Leukemia & Lymphoma Xenografts	Weekly dosing	Complete and long- lasting tumor regression	[6]
Mice (Spleen and Liver)	10 mg/kg	~90% STAT3 protein depletion at 48 and 72 hours	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of SD-436's effects.

Western Blot for STAT3 Degradation

This protocol is designed to quantify the levels of total and phosphorylated STAT3 protein in cell lysates following treatment with SD-436.

- 1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- 2. Gel Electrophoresis:
- Load 20-30 μg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
- Perform SDS-PAGE to separate proteins based on molecular weight.
- 3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF membrane.



4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for STAT3 or phospho-STAT3 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- · Wash the membrane again three times with TBST.
- 5. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
- Quantify the band intensities using densitometry software.
- Normalize the STAT3 band intensity to a loading control (e.g., β-actin or GAPDH).[7]

Cell Viability Assay (MTT/XTT)

This protocol assesses the effect of SD-436 on cell viability and proliferation.

- 1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.[9]
- Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
 [9]
- 2. Compound Treatment:
- Prepare serial dilutions of SD-436 in complete culture medium.



- Remove the existing medium from the wells and add 100 μL of the medium containing the desired concentrations of SD-436.
- Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).[9]
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- 3. MTT Assay:
- Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Add 100 μL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- 4. XTT Assay:
- Add 50 μL of a freshly prepared XTT working solution to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance of the soluble formazan product at 450 nm, with a reference wavelength of 630-690 nm.[9]

Human Tumor Xenograft Model

This protocol provides a general workflow for evaluating the in vivo efficacy of SD-436 in an animal model.

- 1. Animal and Cell Line Preparation:
- Use immunodeficient mice (e.g., athymic nude or SCID mice).[10]
- Culture human cancer cells to be implanted.
- 2. Tumor Implantation:

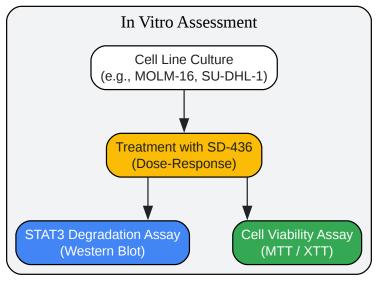
Foundational & Exploratory

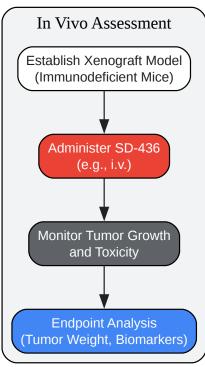




- Subcutaneously inject the human cancer cells into the flank of the mice.[10]
- 3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- 4. Compound Administration:
- Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Administer SD-436 or a vehicle control via the desired route (e.g., intravenous injection).
- 5. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume throughout the study.
- Monitor the body weight and general health of the mice as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm STAT3 degradation).







Click to download full resolution via product page

Caption: General experimental workflow for the evaluation of SD-436.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SD-436 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]



- 6. Discovery of SD-436: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MRL-436 molecular formula and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2686384#mrl-436-molecular-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com